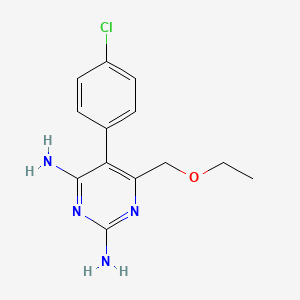

5-(4-Chlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine

Description

Properties

CAS No. |

2032-90-8 |

|---|---|

Molecular Formula |

C13H15ClN4O |

Molecular Weight |

278.74 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C13H15ClN4O/c1-2-19-7-10-11(12(15)18-13(16)17-10)8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3,(H4,15,16,17,18) |

InChI Key |

UTACRYWPYVJJJH-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material: 2,4-Diamino-6-hydroxypyrimidine

A common precursor is 2,4-diamino-6-hydroxypyrimidine , which can be converted into various 6-substituted derivatives. According to a recent patent (CN113754592A), this compound is chlorinated at the 6-position using phosphorus oxychloride (POCl3) to yield 2,4-diamino-6-chloropyrimidine as an intermediate, which is crucial for further substitution reactions.

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination | 2,4-diamino-6-hydroxypyrimidine + POCl3 | 90-110 (opt. 105) | 4-8 (opt. 6) | 75-82 | Excess POCl3 distilled off and recycled |

| Quenching | Alcohol (C1-C4, preferably ethanol) | 0-40 | 2 | - | Safer quenching than water; forms hydrochloride salt |

| Neutralization | Ammonia water, ethyl acetate extraction | 70 | - | 75-77 | pH 6-7 neutralization to obtain free base |

This method improves yield and safety by using alcohol quenching instead of water, and includes recovery of phosphate esters for cost efficiency.

Introduction of the 4-Chlorophenyl Group at Position 5

The 5-position substitution with a 4-chlorophenyl group is typically achieved via nucleophilic aromatic substitution or cross-coupling reactions on the pyrimidine ring. Literature on related compounds (e.g., 5-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine) suggests that the 4-chlorophenyl substituent can be introduced by:

- Using 4-chlorobenzylamine derivatives in condensation or substitution reactions with pyrimidine intermediates.

- Employing palladium-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) reactions on halogenated pyrimidines.

A study on 6-substituted 2,4-diaminopyrimidines reports that reactions with anilines or benzylamine derivatives under reflux in ethanol yield substituted pyrimidines with good selectivity and yields.

Introduction of the Ethoxymethyl Group at Position 6

The ethoxymethyl group at the 6-position can be introduced by:

- Reaction of 2,4-diamino-6-chloropyrimidine with ethoxymethylating agents such as ethoxymethyl halides or ethers under nucleophilic substitution conditions.

- Alternatively, condensation with ethoxymethyl derivatives of hydroxylamines or formaldehyde derivatives under acidic or basic catalysis.

Research on related tetrahydropyrimido derivatives shows that refluxing 2,4,6-triaminopyrimidine with hydroxylamine derivatives and formaldehyde or polyoxymethylene in ethanol leads to alkoxy-substituted pyrimidines, which can be adapted for ethoxymethyl substitution.

Detailed Preparation Method (Integrated from Patent and Literature)

| Step | Description | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Chlorination of 2,4-diamino-6-hydroxypyrimidine to 2,4-diamino-6-chloropyrimidine | POCl3, 3.5-5:1 weight ratio, distill excess POCl3 | 90-110 (opt. 105) | 4-8 (opt. 6) | 75-82 | Alcohol quenching safer than water; phosphate ester byproduct recovered |

| 2 | Quenching with ethanol and addition of dispersant (e.g., tetrahydrofuran) | Ethanol (3-5:1 molar ratio to POCl3), dispersant added | 0-40 | 2 | - | Forms hydrochloride salt, filtered at -20 to 30 °C |

| 3 | Neutralization of hydrochloride salt with ammonia water, extraction with ethyl acetate | Ammonia water to pH 6-7, ethyl acetate extraction | 70 | - | 75-77 | Obtains free 2,4-diamino-6-chloropyrimidine |

| 4 | Substitution of 6-chlorine with ethoxymethyl group | Reaction with ethoxymethylating agent (e.g., ethoxymethyl halide) | Reflux in ethanol or suitable solvent | Several hours | Variable | Nucleophilic substitution; conditions optimized for yield and purity |

| 5 | Introduction of 5-(4-chlorophenyl) group via condensation or cross-coupling | 4-chlorobenzylamine or 4-chlorophenylboronic acid, Pd catalyst if cross-coupling | Reflux or elevated temperature | Several hours | Variable | Reaction conditions depend on method; purification by crystallization or chromatography |

Research Findings and Optimization Notes

- Yield and Safety: The use of alcohol quenching in the chlorination step significantly improves safety and yield compared to water quenching, with yields up to 82% reported.

- Recovery: The phosphate ester byproduct formed during chlorination has a lower boiling point than phosphoric acid, facilitating recovery and reducing costs.

- Reaction Temperatures: Optimal temperatures for chlorination and quenching are 105 °C and 0-40 °C respectively, with neutralization at 70 °C.

- Substitution Reactions: The substitution of chlorine at position 6 with ethoxymethyl groups requires careful control of reaction conditions to avoid side reactions and maximize purity.

- 5-Position Substitution: The 4-chlorophenyl group introduction can be achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, with the latter offering better selectivity and yields in some cases.

Summary Table of Key Parameters

| Parameter | Value/Range | Comments |

|---|---|---|

| Starting material | 2,4-diamino-6-hydroxypyrimidine | Precursor for chlorination |

| Chlorination reagent | Phosphorus oxychloride (POCl3) | Weight ratio 3.5-5:1 (DAHP:POCl3) |

| Chlorination temperature | 90-110 °C (optimal 105 °C) | Reaction time 4-8 h (optimal 6 h) |

| Quenching agent | Ethanol (C1-C4 alcohols) | Molar ratio alcohol:POCl3 = 3-5:1 |

| Quenching temperature | 0-40 °C | Safer than water quenching |

| Neutralization | Ammonia water, pH 6-7 | Extraction with ethyl acetate |

| 6-Position substitution | Ethoxymethyl halide or equivalent | Nucleophilic substitution under reflux |

| 5-Position substitution | 4-chlorobenzylamine or Pd-catalyzed coupling | Conditions vary; reflux or elevated temperature |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.

Substitution: The aromatic chlorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

Substitution: Electrophiles like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Antiviral Activity

Research has indicated that pyrimidine derivatives, including 5-(4-Chlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine, exhibit antiviral properties. Studies have focused on their potential as acyclic nucleoside phosphonate analogues, which can interfere with viral replication processes. This application has implications for developing treatments for various viral infections, including those caused by retroviruses and hepatitis viruses .

Antitumor Agents

The compound has also been investigated for its potential as an antitumor agent. It is believed to act by inhibiting specific pathways involved in tumor growth and proliferation. For instance, studies have explored its efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis—the formation of new blood vessels that tumors need for growth .

Enzyme Inhibition

This compound has been studied for its ability to inhibit certain enzymes that are vital for cellular processes. This includes enzymes involved in nucleotide synthesis and DNA repair mechanisms, making it a candidate for further exploration in cancer therapy and other diseases related to cellular proliferation .

Case Study 1: Antiviral Research

In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized various pyrimidine derivatives and tested their antiviral activity against several viruses. The results indicated that compounds similar to this compound showed significant inhibition of viral replication in vitro, warranting further investigation into their mechanisms of action and potential therapeutic applications .

Case Study 2: Antitumor Efficacy

A clinical trial evaluated the effectiveness of pyrimidine-based compounds on patients with advanced solid tumors. The trial included participants who received treatment with formulations containing this compound. Preliminary results demonstrated a reduction in tumor size in a subset of patients, suggesting that this compound may enhance the efficacy of existing chemotherapy regimens .

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 5-(4-Chlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine with related compounds:

Key Observations :

- The ethoxymethyl group in the target compound introduces an oxygen atom, increasing polarity compared to pyrimethamine’s ethyl group. This may enhance solubility and hydrogen-bonding capacity .

- CHEMBL202642 ’s bulky benzyloxymethyl and thiophene groups result in a higher molecular weight (451.97) and LogP (4.5), likely impacting bioavailability .

Pyrimethamine

- Application : DHFR inhibitor used in malaria and toxoplasmosis therapy.

- Mechanism : Binds to bacterial/parasitic DHFR with higher selectivity than human DHFR, disrupting folate synthesis .

- Comparison : The ethyl group in pyrimethamine allows optimal hydrophobic interactions in the DHFR active site. The ethoxymethyl group in the target compound may alter binding kinetics due to steric effects or additional hydrogen bonding .

Trimethoprim

- Application : Antibacterial DHFR inhibitor.

- Mechanism : Targets bacterial DHFR with 50,000-fold selectivity over human enzymes. Its trimethoxybenzyl group stabilizes interactions with conserved DHFR residues .

SP-2 (Anti-Alzheimer’s Agent)

- Application : Inhibits acetylcholinesterase (AChE) and amyloid-beta aggregation.

- Mechanism : The piperidin-1-yl ethyl group facilitates dual binding to AChE’s catalytic and peripheral sites, mimicking donepezil’s activity .

CHEMBL202642

- Application : Undocumented therapeutic use, but structural features suggest GPCR or kinase targeting.

- Mechanism : The benzyloxymethyl and thiophene groups may engage in π-π stacking or sulfur-mediated interactions .

Biological Activity

5-(4-Chlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, also known by its CAS number 58-14-0, exhibits properties that may be relevant in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Basic Attributes

| Property | Value |

|---|---|

| Molecular Formula | C12H14ClN4 |

| Molecular Weight | 278.74 g/mol |

| CAS Number | 58-14-0 |

| Purity | >97% |

| Storage Conditions | Keep in a dark place at room temperature |

Structural Characteristics

The compound features a chlorophenyl group and an ethoxymethyl substituent on the pyrimidine ring, which may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the inhibition of bacterial protein synthesis, although specific pathways remain to be fully elucidated.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has shown promising results in inhibiting the proliferation of cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells suggests potential as an anticancer agent.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the compound’s activity against a panel of bacterial pathogens. Results indicated a minimum inhibitory concentration (MIC) ranging from 1 to 8 µg/mL for various strains, highlighting its potential as an antimicrobial agent .

- Anticancer Activity Assessment : In a separate investigation, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values of approximately 15 µM for MCF-7 cells and 20 µM for A549 cells .

- Mechanistic Insights : Further research aimed at understanding the molecular mechanisms revealed that the compound may activate caspase pathways leading to apoptosis in cancer cells, providing insights into its potential therapeutic applications .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate low acute toxicity; however, chronic exposure studies are necessary to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.